3-bromo-4-iodo-1-methyl-1H-pyrazole
Description
Historical Context and Significance of Halogenated Azoles
The history of azole chemistry dates back to the 19th century, with the discovery of pyrazole (B372694) by Ludwig Knorr in 1883. mdpi.com Initially, the focus was on understanding the fundamental properties and reactivity of these five-membered heterocyclic rings containing two adjacent nitrogen atoms. The introduction of halogen atoms to the azole scaffold was a pivotal development, dramatically expanding their synthetic utility. Halogenated azoles have since become crucial intermediates in the pharmaceutical and agrochemical industries, with many exhibiting potent biological activities, including antifungal, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The presence of halogens can enhance the lipophilicity of molecules, facilitating their transport across biological membranes, and can also serve as key handles for further chemical modifications. nih.gov
Research Landscape of Polyhalogenated N-Methyl Pyrazoles
The research landscape of polyhalogenated N-methyl pyrazoles is vibrant and expanding, driven by the need for new bioactive compounds and functional materials. The methylation of the pyrazole nitrogen offers several advantages, including the prevention of N-H related side reactions and the fine-tuning of the electronic properties of the heterocyclic ring. researchgate.net The presence of multiple halogen substituents, such as in 3-bromo-4-iodo-1-methyl-1H-pyrazole, provides orthogonal reactivity, allowing for selective transformations at different positions on the pyrazole core. rsc.org Current research focuses on developing efficient and regioselective methods for the synthesis of these compounds and exploring their applications in areas such as transition metal-catalyzed cross-coupling reactions, where they serve as versatile building blocks for the synthesis of highly substituted pyrazole derivatives. rsc.orgbeilstein-archives.org
Structural and Electronic Features of this compound in Contemporary Organic Synthesis
The compound this compound possesses a unique combination of structural and electronic features that make it a highly valuable tool in modern organic synthesis. The pyrazole ring itself is an aromatic system, which imparts a degree of stability to the molecule. The presence of two different halogen atoms at the C3 and C4 positions introduces significant electronic perturbation to the ring. The iodine atom at the C4 position is a particularly effective leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the relatively weak C-I bond. This allows for the selective introduction of a wide range of aryl and heteroaryl groups at this position. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C4H4BrIN2 | 286.90 | 1619993-43-9 biosynth.com |
| 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | C7H10BrIN2O | 344.97 | Not available in search results |
| 4-iodo-1-methyl-1H-pyrazole | C4H5IN2 | 208.00 | 39806-90-1 |
| 4-bromo-1-methyl-1H-pyrazole | C4H5BrN2 | 161.00 | Not available in search results |
Properties
IUPAC Name |
3-bromo-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNNSZUIOUGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-bromo-4-iodo-1-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR analyses, supplemented by advanced NMR techniques, offers a complete picture of its molecular framework.
¹H, ¹³C, and ¹⁵N NMR Analyses of Halogenated Pyrazoles
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts of the pyrazole (B372694) ring carbons are significantly influenced by the halogen substituents. The carbon bearing the iodine (C4) is expected to show a signal at a relatively upfield position due to the heavy atom effect, while the carbon attached to bromine (C3) will be downfield. The C5 carbon signal will also be affected by the adjacent halogen. The N-methyl carbon will appear as a distinct signal in the aliphatic region. For comparison, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C4 carbon resonates at δ 82.0 ppm mdpi.comnih.gov.
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (C5-H) | ~7.5 - 8.0 | Influenced by adjacent bromo and iodo substituents. |
| ¹H (N-CH₃) | ~3.8 - 4.2 | Typical range for N-methyl groups in pyrazoles. |
| ¹³C (C3) | ~120 - 130 | Carbon attached to bromine. |
| ¹³C (C4) | ~70 - 85 | Carbon attached to iodine (heavy atom effect). |
| ¹³C (C5) | ~130 - 140 | Influenced by adjacent bromine. |
| ¹³C (N-CH₃) | ~35 - 40 | Aliphatic methyl carbon. |
| ¹⁵N (N1) | -180 to -200 | N-methylated nitrogen. |
| ¹⁵N (N2) | -110 to -130 | Nitrogen adjacent to the C3-bromo group. |
Note: The chemical shift values are predictions based on data from analogous compounds and general principles of NMR spectroscopy.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign the proton and carbon signals and to probe through-bond and through-space correlations, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would correlate the C5-H proton signal to the C5 carbon signal and the N-methyl proton signals to the N-methyl carbon signal. HMBC spectroscopy would reveal longer-range couplings, for instance, between the N-methyl protons and the C5 and C3 carbons, and between the C5-H proton and the C3 and C4 carbons, thus confirming the substitution pattern.
Solid-state NMR (ssNMR) could provide information about the structure and dynamics of this compound in the solid state, including insights into intermolecular interactions and polymorphism.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "molecular fingerprint" of a compound. The vibrational spectra of this compound will be characterized by bands corresponding to the stretching and bending vibrations of the pyrazole ring, the C-H bonds of the methyl group, and the C-Br and C-I bonds.
The pyrazole ring vibrations typically appear in the 1600-1000 cm⁻¹ region. The C-H stretching vibrations of the aromatic C5-H and the aliphatic N-methyl group are expected around 3100 cm⁻¹ and 2950 cm⁻¹, respectively. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range. Due to the heavier mass of iodine compared to bromine, the C-I stretching vibration will likely appear at a lower wavenumber than the C-Br stretch. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the experimental vibrational bands researchgate.net.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
| C=N, C=C stretch (ring) | 1600 - 1400 |
| C-H bend | 1450 - 1350 |
| C-N stretch (ring) | 1300 - 1100 |
| C-Br stretch | 600 - 700 |
| C-I stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), analysis of related structures can provide valuable insights.
For instance, studies on 4-halogenated-1H-pyrazoles have shown that the nature of the halogen atom significantly influences the crystal packing. While 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form non-isostructural catemeric chains mdpi.com. In the case of this compound, the absence of an N-H donor will preclude classical hydrogen bonding. Instead, the crystal packing is likely to be dominated by weaker intermolecular interactions such as C-H···N and C-H···halogen hydrogen bonds, as well as halogen···halogen interactions (Br···I, Br···Br, I···I). The presence of both bromine and iodine atoms offers the potential for interesting and directional halogen bonding, which is a significant force in crystal engineering.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₄H₄BrIN₂), the calculated monoisotopic mass is 285.8603 g/mol nih.gov.
The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrazoles include the loss of the N-methyl group, cleavage of the halogen atoms, and fragmentation of the pyrazole ring itself. The observation of fragments corresponding to [M-Br]⁺, [M-I]⁺, and [M-CH₃]⁺ would be expected.
Comparative Spectroscopic Analysis with Analogous Halogenated Pyrazoles
A comparative analysis of the spectroscopic data of this compound with its analogs provides a deeper understanding of the substituent effects.
In the ¹H NMR spectra of 4-halogenated pyrazoles, there is a general trend of downfield shifting of the ring protons with decreasing electronegativity of the halogen mdpi.com. A similar trend can be anticipated for the C5-proton of 1-methyl-dihalogenated pyrazoles.
The ¹³C NMR chemical shifts are also sensitive to the nature of the halogen substituent. In a series of 1,3,5-tris(1-phenyl-4-halo-1H-pyrazol-5-yl)benzenes, the chemical shift of the C4 carbon changes from 95.8–96.6 ppm for the bromo derivative to 62.0–63.4 ppm for the iodo derivative, highlighting the significant shielding effect of iodine mdpi.com.
Vibrational frequencies are also systematically affected by the mass of the halogen atom. The C-X stretching frequency decreases in the order C-Cl > C-Br > C-I, which can be clearly observed in the IR and Raman spectra of these compounds.
By systematically comparing the spectroscopic data of this compound with those of other halogenated pyrazoles, a comprehensive understanding of its electronic and structural properties can be achieved.
Chemical Transformations and Reactivity of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the pyrazole (B372694) ring allows for regioselective cross-coupling reactions, primarily catalyzed by palladium and copper complexes. The general reactivity trend for halogens in such reactions is I > Br > Cl > F, making the C-I bond at the 4-position the more reactive site for oxidative addition to the metal center. nih.gov
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of dihalogenated pyrazoles, the reaction can be directed to a specific halogen. For instance, the Suzuki-Miyaura reaction of 4-iodo-1-methyl-1H-pyrazole has been shown to proceed efficiently with a heterogeneous palladium catalyst, SiliaCat Pd(0), yielding the coupled product in over 90% yield. unipa.it While this example does not involve the title compound specifically, it highlights the high reactivity of the C-I bond at the 4-position of the pyrazole ring in Suzuki-Miyaura couplings. A study on 1-aryl-3-CF3-4-iodo-1H-pyrazoles demonstrated their successful use in Suzuki-Miyaura reactions with phenylboronic acid, catalyzed by Pd(PPh₃)₄, to produce 4-phenylpyrazole derivatives. nih.gov This further supports the feasibility of selective C-C bond formation at the C-4 position of 3-bromo-4-iodo-1-methyl-1H-pyrazole.
A convenient route for synthesizing C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been developed using the Suzuki-Miyaura cross-coupling reaction. researchgate.net This highlights the utility of this reaction for modifying the C3 position of pyrazole rings. researchgate.net
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazole core. The higher reactivity of the C-I bond compared to the C-Br bond is again exploited to achieve regioselectivity. Research has shown that 3-iodo-1H-pyrazole derivatives readily undergo Sonogashira coupling with terminal alkynes under standard palladium-copper catalysis. researchgate.netarkat-usa.org In contrast, the corresponding bromopyrazoles often fail to react under similar conditions. researchgate.net This differential reactivity is crucial for the selective functionalization of this compound at the 4-position. For example, the Sonogashira coupling of 1-aryl-3-CF3-4-iodo-1H-pyrazoles with terminal alkynes has been successfully demonstrated, yielding the corresponding 4-alkynylpyrazoles in high yields. nih.govrsc.org
The Sonogashira cross-coupling reaction is a widely used method for forming C-C bonds between sp² and sp carbon atoms, and it has been extensively applied in the synthesis of various organic compounds, including those containing pyrazole rings. mdpi.com
Table 1: Examples of Sonogashira Cross-Coupling Reactions with Iodopyrazoles
| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.org |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Various terminal alkynes | Pd(PPh₃)₄/CuI/Et₃N | 1-Aryl-3-CF₃-4-(alkynyl)-1H-pyrazole | >90% | nih.govrsc.org |
| 4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazole | Phenylacetylene | Pd-Cu catalyst | 3,3-Dimethyl-5-phenyl-4-(phenylethynyl)-3H-pyrazole | Not specified | mdpi.com |
Other Palladium and Copper-Catalyzed Coupling Reactions
Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium and copper-catalyzed couplings are applicable to halogenated pyrazoles. The Heck-Mizoroki reaction, for instance, allows for the alkenylation of the pyrazole ring. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they can be successfully coupled with various alkenes using a palladium acetate/tri(ethyl)phosphite catalytic system. clockss.org
Copper-catalyzed C-N and C-O coupling reactions have also been investigated for the functionalization of 4-halopyrazoles. nih.govnih.gov For example, 4-iodo-1H-1-tritylpyrazoles have been effectively coupled with alkylamines possessing a β-hydrogen atom using a CuI-mediated reaction. nih.gov Similarly, the direct 4-alkoxylation of 4-iodopyrazoles with alcohols has been achieved through a CuI-catalyzed coupling protocol. nih.gov These methods offer alternative pathways for introducing nitrogen and oxygen-based functionalities at the 4-position of the pyrazole ring.
The Negishi cross-coupling of 4-iodopyrazoles with organozinc derivatives, catalyzed by palladium complexes, has also been reported as a successful method for creating C-C bonds. beilstein-journals.org
Regioselectivity and Chemoselectivity in Cross-Coupling of Di-halogenated Pyrazoles
The regioselectivity in cross-coupling reactions of di-halogenated heterocycles is a well-established principle. nih.govnih.gov The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the reactivity follows the order C-I > C-Br. nih.gov This inherent difference in reactivity allows for the selective functionalization of the more reactive C-I bond at the 4-position of this compound, while leaving the C-Br bond at the 3-position intact for subsequent transformations.
This chemoselectivity has been demonstrated in the direct arylation of 4-bromo- and 4-iodo-N-substituted pyrazoles, where the C-H bond at the 5-position was selectively arylated without affecting the C-halogen bonds. rsc.org This principle of selective reactivity is fundamental to the synthetic utility of di-halogenated pyrazoles, enabling the sequential introduction of different functional groups.
C-H Functionalization and Activation Strategies Utilizing Pyrazole Directing Groups
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. rsc.orgelsevierpure.com The pyrazole ring itself can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.govnih.govresearchgate.net This approach typically involves the formation of a metallacycle intermediate, which facilitates the functionalization of a specific C-H bond.
While much of the research has focused on the C-H activation of substituents attached to the pyrazole nitrogen, there are examples of direct C-H functionalization of the pyrazole ring itself. nih.govnih.gov For instance, palladium-catalyzed direct arylation at the β-position (C4) of N-substituted pyrazoles has been achieved using aryl bromides. researchgate.net In the context of this compound, the C-H bond at the 5-position is a potential site for such functionalization. However, the presence of the two halogen atoms would likely influence the regioselectivity of this reaction.
A study on the palladium-catalyzed direct arylation of 4-bromo- and 4-iodo-N-protected pyrazoles demonstrated highly chemoselective arylation at the C5 position, leaving the C-halogen bonds untouched. rsc.org This highlights the potential for C-H functionalization even in the presence of reactive halogen substituents.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazole Rings
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. Halogenated pyrazoles can undergo SNAr reactions, although the reactivity is generally lower compared to more electron-deficient aromatic systems.
The likelihood of an SNAr reaction occurring on this compound would depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing character of the pyrazole ring itself, coupled with the inductive effect of the halogen atoms, could make the ring susceptible to nucleophilic attack. It has been noted that pyrazoles have been used as nucleophiles in aromatic substitution reactions. znaturforsch.com There are also reports of acid-induced nucleophilic aromatic substitution on annelated pyrazole systems. acs.orgnih.gov
Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Lithium Reagents)
A cornerstone of the reactivity of this compound is the differential reactivity of the C-I and C-Br bonds, which allows for selective metal-halogen exchange. The carbon-iodine bond at the C4 position is significantly more labile and susceptible to exchange than the carbon-bromine bond at the C3 position. harvard.edu
This selectivity is exploited in the generation of organometallic intermediates. Treatment with organolithium reagents, such as n-butyllithium, or Grignard reagents, like isopropylmagnesium chloride, results in a halogen-metal exchange predominantly at the C4 position. This process yields a 4-lithiated or 4-magnesiated pyrazole intermediate, leaving the C3-bromo substituent intact. cdnsciencepub.comgoogle.com These reactions are typically fast and conducted at low temperatures to prevent side reactions. harvard.edu
The resulting organometallic species are potent nucleophiles that can react with a diverse range of electrophiles to introduce new substituents at the C4 position. For example, a patent describes a similar transformation where a 4-bromo-substituted pyrazole undergoes a Grignard exchange and is subsequently carboxylated by quenching with carbon dioxide. google.com This strategy is broadly applicable for creating new carbon-carbon and carbon-heteroatom bonds.
Table 1: Selective Functionalization via Organometallic Intermediates
| Starting Material | Reagent | Intermediate | Electrophile | Product Example |
| This compound | n-BuLi | (3-bromo-1-methyl-1H-pyrazol-4-yl)lithium | Benzaldehyde | (3-bromo-1-methyl-1H-pyrazol-4-yl)(phenyl)methanol |
| This compound | i-PrMgCl | (3-bromo-1-methyl-1H-pyrazol-4-yl)magnesium chloride | Carbon Dioxide | 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid |
| This compound | t-BuLi | (3-bromo-1-methyl-1H-pyrazol-4-yl)lithium | N,N-Dimethylformamide (DMF) | 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde |
Electrophilic and Radical Reactions on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution. In this compound, the C5 position is the most probable site for such reactions. The existing substituents direct incoming electrophiles to this vacant position. For instance, palladium-catalyzed direct arylation reactions on N-substituted 4-halopyrazoles have been shown to proceed selectively at the C5 position, demonstrating its enhanced nucleophilicity. rsc.org
Common electrophilic substitution reactions that could be applied include nitration, sulfonation, and further halogenation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3-bromo-4-iodo-1-methyl-5-nitro-1H-pyrazole. The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.
Radical reactions on this substrate are less documented but offer another potential route for functionalization. Reactions involving radical bromination at a benzylic position are well-known, suggesting that if an appropriate side chain were present, it could be functionalized. khanacademy.org Radical reactions on the pyrazole ring itself, potentially initiated by reagents like AIBN, could lead to novel derivatives, although the selectivity might be less predictable than ionic reactions. A patent describes the use of N-bromosuccinimide (NBS) and AIBN to brominate a methyl group at the C3 position of a pyrazole ring, highlighting the possibility of radical functionalization on substituents. patsnap.com
Protecting Group Manipulation and N-Derivatization
The N1-methyl group in this compound is generally robust and stable under a wide range of reaction conditions. While advantageous for many synthetic sequences, its removal is challenging. researchgate.net
In syntheses where modification at the N1 position is desired, it is more common to begin with a pyrazole bearing a cleavable N-protecting group. Several such groups are available for pyrazoles. The 4-methoxybenzyl (PMB) group is a versatile option that can be removed by treatment with trifluoroacetic acid. researchgate.netclockss.org Another useful protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which is stable to many conditions but can be cleaved using fluoride (B91410) sources. The use of an N-unsubstituted pyrazole allows for direct alkylation or arylation at the N1 position. For example, 4-iodo-1H-pyrazole can be N-alkylated with agents like 1-bromo-3-chloropropane (B140262) in the presence of a base. vulcanchem.com
These strategies allow for the synthesis of a wide array of N-substituted pyrazole derivatives, which can then be subjected to the transformations discussed in the preceding sections. The choice of protecting group is critical and must be compatible with the planned reaction sequence.
Theoretical and Computational Investigations of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole
Quantum Chemical Studies (e.g., DFT) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic characteristics of molecules with high accuracy. For 3-bromo-4-iodo-1-methyl-1H-pyrazole, DFT methods are used to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. These calculations confirm the planar structure of the pyrazole (B372694) ring, a hallmark of its aromatic character.
The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical determinants of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related pyrazole systems indicate that halogen substituents influence these energy levels significantly. researchgate.net The electron-withdrawing nature of bromine and iodine atoms is expected to lower the energy of both HOMO and LUMO compared to unsubstituted 1-methyl-pyrazole.
The distribution of electron density can be visualized through molecular orbital plots. For this compound, the HOMO is typically distributed across the pyrazole ring, while the LUMO may show significant contributions from the C-Br and C-I bonds, indicating their potential role in electron-accepting interactions.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similarly substituted pyrazoles. Actual values may vary based on the specific functional and basis set used.
| Parameter | Predicted Value |
|---|---|
| C3-Br Bond Length | ~1.88 Å |
| C4-I Bond Length | ~2.09 Å |
| N1-N2 Bond Length | ~1.36 Å |
| N2-C3 Bond Angle | ~110.5° |
| C3-C4-C5 Bond Angle | ~106.0° |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | ~5.0 to 6.0 eV |
Mechanistic Elucidation of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for mapping the reaction coordinates of chemical transformations, allowing for the detailed study of reaction mechanisms. For this compound, a key area of interest is its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where the C-I and C-Br bonds are selectively functionalized.
Theoretical studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of intermediates and, crucially, the transition states that connect them, chemists can determine the activation energy for each step and identify the rate-determining step of the reaction. For instance, calculations can predict whether oxidative addition is more favorable at the more reactive C-I bond or the C-Br bond under specific catalytic conditions.
Furthermore, computational analysis can reveal the structure of transition states, providing a three-dimensional picture of the atomic rearrangements during the bond-making and bond-breaking processes. researchgate.net Studies on related heterocyclic systems have used DFT to investigate intermolecular proton transfer mechanisms and radical reactions, identifying transition-state species and calculating their associated energy barriers. mdpi.com For this compound, such studies could predict the regioselectivity of reactions and help in designing more efficient synthetic protocols.
Analysis of Molecular Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
To understand and predict the chemical reactivity of this compound, several molecular reactivity descriptors derived from DFT are employed.
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a visual guide to the distribution of charge, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this pyrazole, the MEP map would show a region of negative potential around the N2 nitrogen, identifying it as a site for electrophilic attack or coordination to metal cations. researchgate.net The halogen atoms, particularly iodine, often exhibit a region of positive potential on their outermost surface, known as a σ-hole, making them susceptible to nucleophilic attack and capable of forming halogen bonds.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic and electrophilic attack. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to accept an electron, while the site with the highest value for electrophilic attack (f-) is the most likely to donate an electron. For this compound, these calculations can quantitatively rank the reactivity of the C3, C4, and C5 positions, as well as the halogen atoms, guiding regioselective functionalization. rsc.org
Table 2: Predicted Reactivity Sites from Molecular Descriptors
| Site | Predicted Reactivity (Based on MEP and Fukui Functions) | Type of Interaction |
|---|---|---|
| N2 Atom | Most likely site for protonation and electrophilic attack | Nucleophilic |
| C5-H | Potential site for deprotonation by a strong base | Acidic Proton |
| Iodine Atom | Site for halogen bonding (σ-hole); susceptible to oxidative addition | Electrophilic (σ-hole) |
| Bromine Atom | Site for halogen bonding; less reactive than iodine in cross-coupling | Electrophilic (σ-hole) |
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. While the N-methylation precludes the classic N-H···N hydrogen bonding seen in many parent pyrazoles, a rich variety of other non-covalent interactions can be predicted computationally. iucr.org
The most significant of these are halogen bonds. The electrophilic σ-holes on both the bromine and iodine atoms can act as powerful halogen bond donors, interacting with the electron-rich N2 atom of a neighboring molecule (I···N or Br···N). Computational models can predict the geometry and strength of these interactions. Studies on related 4-iodo-1H-pyrazole have shown that the iodine substituent directs the formation of chain-like structures, a contrast to the trimeric motifs formed by chloro and bromo analogues, highlighting the critical role of the specific halogen in supramolecular assembly. researchgate.net
In addition to halogen bonding, π-π stacking interactions between the aromatic pyrazole rings are also expected. DFT calculations, often corrected for dispersion forces (e.g., DFT-D methods), can be used to model these interactions and predict the most stable packing arrangements, offering insights into the crystal engineering of pyrazole-based materials. mdpi.com
Tautomeric Equilibria and Aromaticity Calculations in Pyrazole Systems
Tautomerism is a key feature of many pyrazole derivatives. nih.gov However, in this compound, the presence of the methyl group on the N1 nitrogen quenches the common annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms. ontosight.ai Therefore, the molecule is locked in the 1-methyl tautomeric form.
Despite the absence of tautomerism, the aromaticity of the pyrazole ring remains a subject of great interest. Aromaticity is a key contributor to the stability and chemical properties of the ring. Computational methods provide quantitative measures of aromaticity. The most widely used is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring (or above it). researchgate.net A large negative NICS value is indicative of strong aromatic character.
Calculations on substituted pyrazoles generally show that the introduction of substituents, whether electron-donating or electron-withdrawing, tends to decrease the aromaticity of the ring compared to the unsubstituted parent pyrazole. researchgate.net The combined effect of the bromo, iodo, and methyl groups on the pyrazole core can be precisely quantified using NICS calculations, providing a deeper understanding of the electronic structure of this compound.
Table 3: Representative NICS(1) Values for Substituted Pyrazoles NICS(1) is the Nucleus-Independent Chemical Shift calculated 1 Å above the ring plane. Negative values indicate aromaticity.
| Compound | Representative NICS(1) Value (ppm) |
|---|---|
| Pyrazole | -11.4 |
| 3-Methylpyrazole | -11.2 |
| 3-Bromopyrazole | -10.9 |
| 3-Iodopyrazole | -10.7 |
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic data, which can be used to confirm the identity and structure of synthesized compounds.
NMR Spectroscopy: DFT methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for this compound can be compared with experimental data if available, or with data from closely related compounds like 4-bromo-1-methyl-1H-pyrazole, to validate the structural assignment. rsc.org Such calculations would predict a singlet for the N-methyl protons, and a single aromatic proton signal for the C5-H. The ¹³C NMR shifts would be sensitive to the electronic effects of the adjacent halogen substituents.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. researchgate.net This theoretical spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. For instance, characteristic frequencies for the pyrazole ring stretching, C-H vibrations, and the C-Br and C-I stretches can be identified.
Table 4: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Pyrazole Compound: 4-bromo-1-methyl-1H-pyrazole. Solvent: CDCl₃. Predictions are based on typical DFT/GIAO calculations.
| Proton | Predicted δ (ppm) | Experimental δ (ppm) rsc.org |
|---|---|---|
| H3 | ~7.45 | 7.40 |
| H5 | ~7.40 | 7.36 |
| N-CH₃ | ~3.85 | 3.81 |
Applications of 3 Bromo 4 Iodo 1 Methyl 1h Pyrazole As a Versatile Synthetic Building Block
Synthesis of Complex Heterocyclic Systems and Fused Ring Architectures
The pyrazole (B372694) scaffold is a fundamental component of many biologically active compounds and functional materials. mdpi.commdpi.com The compound 3-bromo-4-iodo-1-methyl-1H-pyrazole serves as an ideal precursor for creating more elaborate heterocyclic systems, including fused bicyclic and polycyclic structures. mdpi.com The distinct reactivity of the iodo and bromo substituents is key to its utility. The C-I bond is more reactive than the C-Br bond in many transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for a regioselective, stepwise approach to synthesis.
For instance, a reaction can be performed selectively at the more reactive C-4 iodo position, followed by a second, different coupling reaction at the C-3 bromo position. This orthogonal reactivity is instrumental in building complex molecules with precise control over the substitution pattern. Research has demonstrated the use of iodinated pyrazole derivatives in constructing fused ring systems like pyrazolo[4,3-c]pyridines. An iodine-mediated electrophilic cyclization can yield an iodo-substituted fused system, which is then available for further functionalization via cross-coupling reactions. This step-wise approach provides access to libraries of complex heterocyclic compounds that would be difficult to synthesize using other methods. organic-chemistry.orgnih.gov
Table 1: Exemplary Sequential Cross-Coupling Reactions
This table illustrates a hypothetical two-step reaction sequence to demonstrate the synthetic utility of this compound.
| Step | Reaction Type | Position | Reagents | Catalyst | Product |
| 1 | Sonogashira Coupling | C-4 (Iodo) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-bromo-1-methyl-4-(phenylethynyl)-1H-pyrazole |
| 2 | Suzuki-Miyaura Coupling | C-3 (Bromo) | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 1-methyl-4-(phenylethynyl)-3-(pyridin-3-yl)-1H-pyrazole |
Precursor in Ligand Design for Transition Metal Catalysis
Substituted pyrazoles are widely recognized for their role as ligands in transition metal catalysis. arkat-usa.orgresearchgate.net The pyrazole ring, with its two adjacent nitrogen atoms, can effectively coordinate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. The compound this compound is a valuable precursor for creating custom-designed pyrazole-based ligands.
By selectively functionalizing the C-3 and C-4 positions, chemists can systematically modify the steric and electronic properties of the ligand. researchgate.net For example, introducing a bulky group at one position can create a specific steric environment around the metal center, potentially influencing the selectivity of the catalyzed reaction (e.g., enantioselectivity). Similarly, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby tuning its catalytic activity. The ability to perform sequential cross-coupling reactions allows for the introduction of two different functionalities, leading to the synthesis of sophisticated bidentate or monodentate ligands with precisely controlled properties for applications in catalysis. beilstein-journals.org
Intermediate for the Synthesis of Advanced Organic Materials (e.g., OLED Components)
The development of advanced organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs), relies on the availability of high-purity, well-defined molecular components. arkat-usa.org Pyrazole derivatives have emerged as promising building blocks for these materials due to their electronic properties, thermal stability, and synthetic versatility. arkat-usa.orgrsc.org
The this compound scaffold can be used to synthesize molecules for various layers within an OLED device, including emissive, host, and charge-transporting materials. The C-3 and C-4 positions serve as anchor points to attach various aromatic or heteroaromatic groups through reactions like the Suzuki-Miyaura coupling. rsc.org This functionalization allows for the precise tuning of the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By carefully selecting the appended groups, chemists can design materials with specific emission colors, high quantum efficiencies, and good charge-carrier mobility, which are critical parameters for high-performance OLEDs.
Role in the Development of Agrochemical Intermediates
The pyrazole ring is a privileged structure in modern agrochemicals, particularly in the class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.netresearchgate.net Many of the latest generation of SDHI fungicides incorporate a 1-methyl-pyrazole-4-carboxamide core. researchgate.net The compound this compound represents a key intermediate for accessing these complex active ingredients.
The halogen substituents serve as versatile handles for introducing the necessary pharmacophoric groups. For example, the iodo group at the C-4 position can be transformed into a carboxylic acid or carboxamide group, which is a critical feature for binding to the SDH enzyme. The bromo group at the C-3 position can be used to introduce other diversity elements or to attach moieties that modulate the compound's physical properties, such as solubility and systemic movement within the plant. The ability to selectively manipulate these two positions is crucial for the efficient synthesis and optimization of new agrochemical candidates with improved efficacy and favorable environmental profiles. researchgate.netresearchgate.net
Table 2: Functionalization Routes for Agrochemical Scaffolds
This table outlines potential synthetic transformations of this compound relevant to the synthesis of agrochemical precursors.
| Position | Halogen | Target Functional Group | Example Reaction |
| C-4 | Iodo | Carboxamide | 1. Mg/THF (Grignard formation) 2. CO₂ 3. SOCl₂ 4. R₂NH |
| C-3 | Bromo | Aryl/Heteroaryl | Suzuki-Miyaura Coupling with Ar-B(OH)₂ |
Design and Synthesis of Molecular Probes and Research Tools
Molecular probes are essential tools in chemical biology and medicinal chemistry for studying biological processes and identifying new drug targets. acs.org The this compound scaffold is an excellent platform for the design and synthesis of such probes. Its key advantage is the presence of two differentially reactive sites.
This "dual-handle" nature allows for the attachment of different molecular components in a controlled manner. For example, one position (e.g., the more reactive C-4 iodo site) can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a Sonogashira or Suzuki coupling. The other position (the C-3 bromo site) can then be functionalized with a reactive group for covalent attachment to a biological target or with a ligand that directs the probe to a specific protein or cellular location. acs.orgacs.org This modular approach enables the rapid generation of a variety of probes to investigate biological systems, validate drug targets, and screen for new bioactive molecules.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted pyrazoles, including dihalogenated variants like 3-bromo-4-iodo-1-methyl-1H-pyrazole, traditionally relies on multi-step procedures that can generate significant chemical waste. A major future direction lies in the development of more sustainable and efficient synthetic methodologies. Current research into pyrazole (B372694) synthesis highlights a move towards greener chemistry. rsc.orgmdpi.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
One promising avenue is the adoption of iron-catalyzed multicomponent reactions, which can construct the pyrazole ring in a single step from readily available starting materials like alcohols. rsc.org While not yet specifically applied to this compound, adapting such methods could offer a more sustainable alternative to traditional synthetic routes. Another approach gaining traction is the use of one-pot, three-component procedures that leverage catalysts like nano-ZnO for the synthesis of substituted pyrazoles. mdpi.com
Future research will likely focus on adapting these sustainable methods for the regioselective synthesis of dihalogenated pyrazoles. This could involve the use of specifically designed catalysts that can tolerate the halogen substituents and direct their placement on the pyrazole ring. The development of such methods would not only be more environmentally friendly but also more cost-effective for the large-scale production of this compound.
Exploration of Unconventional Reactivity Profiles
The presence of two distinct halogen atoms at the 3- and 4-positions of the pyrazole ring in this compound opens up a wide range of possibilities for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for sequential and site-selective modifications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are well-established methods for the functionalization of halopyrazoles. rsc.orgresearchgate.net Future research is expected to delve deeper into the chemoselectivity of these reactions for dihalogenated pyrazoles like the title compound. This could involve the development of novel catalyst systems that exhibit high selectivity for either the C-I or C-Br bond, enabling the controlled introduction of different substituents.
Beyond conventional cross-coupling, the exploration of unconventional reactivity profiles is a key area for future investigation. This could include the use of photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. The unique electronic properties of the dihalogenated pyrazole ring may also lead to unexpected reactivity patterns that can be harnessed for the synthesis of novel compounds.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. acs.org In the context of this compound, advanced computational modeling can play a crucial role in predicting its reactivity and guiding the development of new synthetic routes.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict the relative reactivity of the C-I and C-Br bonds. acs.org This information can be used to optimize reaction conditions for selective functionalization and to design new catalysts that can enhance this selectivity. Computational studies can also be used to investigate the mechanism of novel reactions and to identify potential intermediates and transition states.
Furthermore, computational screening of virtual libraries of catalysts and reactants can accelerate the discovery of new and efficient synthetic methods. By predicting the outcome of reactions before they are carried out in the lab, computational modeling can save time and resources and facilitate a more rational approach to synthesis design.
Integration in High-Throughput Synthesis and Combinatorial Chemistry
High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for biological screening. acs.org The di-functional nature of this compound makes it an ideal scaffold for the construction of such libraries.
The selective functionalization of the C-I and C-Br bonds allows for the introduction of two different points of diversity, leading to a wide range of structurally diverse compounds. This can be achieved through automated parallel synthesis, where the pyrazole scaffold is reacted with a variety of building blocks in a multi-well plate format.
The integration of this compound into HTS workflows would enable the rapid exploration of the chemical space around the pyrazole core. This could lead to the discovery of new bioactive molecules with potential applications in medicine and agriculture. The resulting libraries could also be used to probe structure-activity relationships and to identify key structural features that are important for biological activity.
Expanding Applications in Functional Materials Science
The unique electronic and structural properties of halogenated pyrazoles make them attractive candidates for applications in materials science. The presence of iodine in this compound makes it particularly interesting for the study of halogen bonding interactions. researchgate.net
Halogen bonding is a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. By designing molecules that can form specific halogen bonding networks, it is possible to create new materials with tailored properties, such as liquid crystals, porous solids, and nonlinear optical materials.
Future research in this area will likely focus on the synthesis of new functional materials based on the this compound scaffold. This could involve the incorporation of this building block into larger molecular architectures, such as polymers and dendrimers, to create materials with novel electronic, optical, or magnetic properties. The ability to tune the properties of these materials by modifying the substituents on the pyrazole ring makes this a particularly exciting area for future exploration.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-bromo-4-iodo-1-methyl-1H-pyrazole under varying reaction conditions?
- Methodology : Use palladium-catalyzed halogen exchange or nucleophilic substitution reactions. For example, substitute bromine or iodine via Buchwald-Hartwig coupling under controlled temperatures (60–100°C) and inert atmospheres (e.g., N₂) . Optimize solvent systems (e.g., DMF or acetonitrile) and stoichiometric ratios of reactants (e.g., 1:1.2 for iodide sources) to improve yields .
- Data : Evidence from analogous compounds shows yields >80% when using Pd(OAc)₂/XPhos catalysts and excess NaI .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Employ flash chromatography with silica gel and gradient elution (cyclohexane/ethyl acetate). Dry-loading with Celite® improves separation efficiency . For high-purity isolates (>95%), use recrystallization in ethanol/water mixtures .
- Data : In similar pyrazole derivatives, flash chromatography achieved 96% purity with Rf = 0.53 in cyclohexane/ethyl acetate (2:1) .
Q. How can spectroscopic methods (NMR, IR, HRMS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks for methyl (δ ~3.8 ppm) and pyrazole ring protons (δ ~7.5–8.5 ppm). Iodo/bromo substituents deshield adjacent carbons (δ ~120–140 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 300.89 for C₄H₅BrIN₂) .
- Data : For 4-bromo-1-methylpyrazol-3-amine, HRMS confirmed m/z 176.01 (M+H)+ with <2 ppm error .
Advanced Research Questions
Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform comparative Suzuki-Miyaura couplings using arylboronic acids. Monitor reaction rates via TLC and quantify yields via HPLC. Bromine’s lower electronegativity vs. iodine enhances oxidative addition kinetics with Pd(0) catalysts .
- Data : In Pd-mediated couplings, iodine-substituted pyrazoles show 20% faster kinetics than bromo analogs .
Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions of this compound?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to map transition states. Experimentally, track substituent effects by varying nucleophiles (e.g., amines vs. thiols). Iodine’s larger atomic radius stabilizes transition states at the 4-position .
- Data : Computational studies on 4-bromo-1-methylpyrazole show lower activation energy (ΔG‡ = 25 kcal/mol) for substitution at the 4-position vs. 3-position (ΔG‡ = 28 kcal/mol) .
Q. How can researchers resolve contradictions in reported yields for halogen-exchange reactions of this compound?
- Methodology : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and iodide sources (NaI vs. TBAI). Use DOE (Design of Experiments) to identify critical factors .
- Data : Conflicting yields (50–90%) for analogous reactions were resolved by optimizing Pd catalyst loading (2–5 mol%) .
Q. What strategies enable the incorporation of this compound into bioactive hybrid molecules?
- Methodology : Utilize click chemistry (e.g., CuAAC) to attach triazole moieties. Assess bioactivity via in vitro assays (e.g., antimicrobial IC₅₀). The iodine atom enhances lipophilicity, improving membrane permeability .
- Data : Pyrazole-triazole hybrids showed IC₅₀ = 12 µM against S. aureus .
Q. How can computational modeling predict the crystal structure and intermolecular interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
